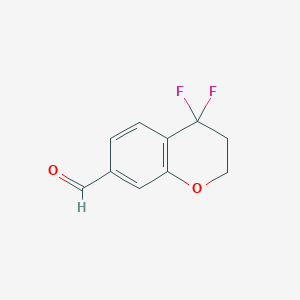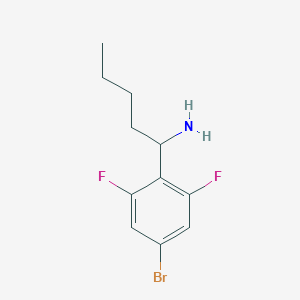
4,4-Difluorochromane-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluorochromane-7-carbaldehyde is a chemical compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . It is characterized by the presence of two fluorine atoms and an aldehyde group attached to a chromane ring structure. This compound is used primarily in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorochromane-7-carbaldehyde typically involves the fluorination of chromane derivatives followed by formylation. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms into the chromane ring. The formylation step can be achieved using reagents like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluorochromane-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4,4-Difluorochromane-7-carboxylic acid.
Reduction: 4,4-Difluorochromane-7-methanol.
Substitution: Various substituted chromane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4-Difluorochromane-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4-Difluorochromane-7-carbaldehyde is primarily determined by its functional groups. The aldehyde group can participate in various nucleophilic addition reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorochromane-7-carbaldehyde: Contains a single fluorine atom and exhibits different reactivity and properties.
4,4-Dichlorochromane-7-carbaldehyde: Contains chlorine atoms instead of fluorine, leading to different chemical behavior.
Chromane-7-carbaldehyde: Lacks halogen atoms, resulting in distinct reactivity and applications.
Uniqueness
4,4-Difluorochromane-7-carbaldehyde is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H8F2O2 |
|---|---|
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
4,4-difluoro-2,3-dihydrochromene-7-carbaldehyde |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)3-4-14-9-5-7(6-13)1-2-8(9)10/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
TWFAQRPKFWMNNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1(F)F)C=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052933.png)

![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(1Z,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B13052955.png)

![2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13052970.png)

![Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13052973.png)





